molecular formula C27H18N2O5 B303162 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide

Cat. No. B303162
M. Wt: 450.4 g/mol
InChI Key: SPGSZTUVOXAVEQ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate. This results in a decrease in the production of phosphatidic acid, a lipid second messenger that plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion, induce apoptosis, and increase the sensitivity of cancer cells to chemotherapy. N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory effects and has been used to study the role of PLD in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide is its specificity for PLD, which allows for the study of the role of PLD in various biological processes. However, N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has some limitations for lab experiments, including its potential toxicity and the need for optimization of its concentration and exposure time.

Future Directions

There are several future directions for the study of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide. One direction is the development of more potent and selective PLD inhibitors. Another direction is the study of the role of PLD in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the potential therapeutic applications of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide and other PLD inhibitors should be further explored.

Synthesis Methods

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide can be synthesized using a multistep process that involves the reaction of 3-bromoanisole with 2-furylacrylic acid to form 3-(2-furyl)acrylamide. The resulting compound is then reacted with 3-(2-aminophenoxy)benzoic acid to form N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide.

Scientific Research Applications

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal rearrangements, and signal transduction. N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been used to study the role of PLD in various biological processes, including cell migration, proliferation, and survival.

properties

Product Name

N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide

Molecular Formula

C27H18N2O5

Molecular Weight

450.4 g/mol

IUPAC Name

(E)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C27H18N2O5/c30-25(14-12-20-10-5-15-33-20)28-18-6-4-9-21(16-18)34-22-11-13-23-24(17-22)27(32)29(26(23)31)19-7-2-1-3-8-19/h1-17H,(H,28,30)/b14-12+

InChI Key

SPGSZTUVOXAVEQ-WYMLVPIESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)/C=C/C5=CC=CO5

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C=CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C=CC5=CC=CO5

Origin of Product

United States

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